tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-azabicyclo[5.1.0]octan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-13-9(8)10/h8-10,13H,4-7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSOXZVGCGFOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2C1NCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate typically involves the reaction of 2-azabicyclo[5.1.0]octane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Scientific Research Applications
Unfortunately, the available search results do not provide detailed information on the applications of "tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate" including comprehensive data tables or well-documented case studies. However, the search results do provide some basic information about the compound:
Basic Information
- Chemical Names and Identifiers:
- Synonyms: The compound is also known by other names, including tert-Butyl N-{2-azabicyclo[5.1.0]octan-8-yl}carbamate .
- Chemical Properties: It contains 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
- Availability and Pricing:
- Safety Information: It is labeled with hazard statements H302, H315, H319, and H335, indicating potential hazards such as being harmful if swallowed, causing skin irritation, causing serious eye irritation, and causing respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405 and P501 .
Potential Applications
The product information suggests it is a versatile small molecule scaffold . Small molecule scaffolds are often used in drug discovery and chemical synthesis as building blocks for more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations in Azabicyclic Cores
The azabicyclo framework varies significantly among analogs, influencing steric, electronic, and conformational properties. Key differences include:
Key Observations :
- Larger systems (e.g., [5.1.0] or [3.2.1]) introduce conformational flexibility, which may improve solubility but reduce target affinity .
Biological Activity
tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate, also known by its CAS number 2171869-46-6, is a compound belonging to the tropane alkaloid family. Its unique bicyclic structure, characterized by a bicyclo[5.1.0]octane core, contributes to its notable biological activities, particularly in the fields of neurology and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms, potential therapeutic applications, and comparative analysis with structurally similar compounds.
Structural Overview
The molecular structure of this compound is integral to its biological function. The compound's IUPAC name reflects its complex arrangement, which is conducive to interactions with various neurotransmitter systems, especially acetylcholine receptors.
Research indicates that this compound exhibits significant interactions with muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for modulating synaptic transmission and influencing neurochemical pathways, suggesting therapeutic potential for cognitive disorders such as Alzheimer's disease.
Binding Affinity
Preliminary studies have shown that this compound may possess selective binding properties that could lead to fewer side effects compared to non-selective agents. The binding affinity of this compound at various receptor sites is essential for understanding its pharmacological profile.
Comparative Analysis with Related Compounds
A comparison of this compound with other structurally similar compounds highlights its unique biological properties:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Tert-butyl N-{2-azabicyclo[2.2.2]octan-1-yl}carbamate | Bicyclic | Neurological effects | Different bicyclic framework |
| 6-Hydroxy-2-azabicyclo[3.2.1]octane | Bicyclic | Analgesic properties | Hydroxy substitution |
| 2-tert-butyl 5-methyl 2-azabicyclo[2.2.2]octane | Bicyclic | Cognitive enhancement | Methyl group addition |
This table illustrates the diversity within the bicyclic class and underscores the specific interactions of this compound with biological targets.
Therapeutic Applications
The potential therapeutic applications of this compound are vast:
1. Cognitive Enhancement
Studies suggest that compounds like this compound may enhance cognitive functions through their action on acetylcholine receptors, which are vital for learning and memory processes.
2. Analgesic Properties
The analgesic effects observed in related compounds indicate that this compound may also provide pain relief, making it a candidate for further research in pain management therapies.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of this compound's biological activity:
Case Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound demonstrated its ability to inhibit neurodegeneration in cellular models mimicking Alzheimer's disease pathology.
Case Study 2: Binding Studies
Binding affinity studies revealed that this compound selectively binds to mAChRs with a high degree of specificity, indicating its potential as a targeted therapy for cognitive disorders.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for tert-Butyl (2-azabicyclo[5.1.0]octan-8-yl)carbamate, and how can reaction conditions be optimized?
- The synthesis typically involves coupling bicyclic amines with Boc-protecting reagents. For example, tert-butyl carbamate derivatives of azabicyclo systems are synthesized via nucleophilic substitution under anhydrous conditions. A common protocol uses K₂CO₃ in DMF at 100°C under inert atmosphere or sealed tube conditions, achieving yields of ~85% . Optimization should focus on solvent polarity (e.g., DMF vs. THF), base strength (e.g., K₂CO₃ vs. NaH), and reaction time to minimize side products like over-alkylation.
Q. How can the purity of this compound be validated, and what analytical techniques are essential?
- Purity is assessed via HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight (e.g., [M+H]+ = 335.2 observed in ESI-MS) . ¹H/¹³C NMR is critical for structural validation, particularly to confirm the bicyclo[5.1.0] scaffold and tert-butyl group integrity. For example, tert-butyl protons typically appear as a singlet at ~1.4 ppm in CDCl₃ .
Q. What safety precautions are necessary when handling this compound in the lab?
- While not classified as acutely toxic, hazards include skin/eye irritation (H315, H319) and respiratory sensitization (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of fine particles. Storage should be in a dark, inert atmosphere at 2–8°C to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[5.1.0] scaffold influence reactivity and downstream applications?
- The endo/exo configuration of the azabicyclo system affects both reaction kinetics and biological activity. For example, anti-conformation in related bicyclo[3.2.1]octane derivatives enhances stability during nucleophilic substitutions due to reduced steric hindrance . Computational modeling (e.g., DFT) can predict preferred conformations, while chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers for stereochemical validation .
Q. What strategies resolve contradictions in crystallographic data for azabicyclo carbamates?
- Discrepancies in X-ray diffraction data often arise from disorder in the bicyclo ring or Boc-group orientation. Refinement using SHELXL with restraints on bond lengths/angles improves accuracy. For low-resolution data, dual-space methods (e.g., SHELXD/E) are recommended . Comparative analysis with related structures (e.g., CAS 847862-26-4) can guide refinement .
Q. How can computational methods predict the stability of tert-Butyl carbamates under varying pH and temperature?
- MD simulations and QM/MM calculations model Boc-group hydrolysis. For instance, the tert-butyl carbamate bond cleaves under acidic conditions (pH < 2) via protonation of the carbonyl oxygen. Predictive studies using Gaussian09 at the B3LYP/6-31G* level can quantify activation energies for hydrolysis pathways .
Q. What are the challenges in scaling up azabicyclo carbamate synthesis, and how can they be mitigated?
- Key issues include low yields due to ring strain and side reactions. Flow chemistry systems improve heat/mass transfer for exothermic steps (e.g., Boc protection). Alternatively, microwave-assisted synthesis reduces reaction times (e.g., 30 min at 150°C) while maintaining yield .
Methodological Recommendations
- Stereochemical Analysis : Use NOESY NMR to confirm spatial proximity of protons in the bicyclo system .
- Purification : Employ flash chromatography with EtOAc/hexane gradients (3:7 to 7:3) for azabicyclo intermediates .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
